3-Chloro-2-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(trifluoromethyl)pyridine is a compound of interest in various chemical syntheses and applications. It is a pyridine derivative with a trifluoromethyl group and a chlorine atom attached to the pyridine ring. This structure is significant as it serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
Several strategies have been developed for the synthesis of poly-substituted pyridines, including those with trifluoromethyl groups. A novel approach involves the C-F bond cleavage of an anionically activated fluoroalkyl group, which allows for the preparation of 2,6-disubstituted 4-amino pyridines under metal-free conditions, offering a valuable addition to pyridine synthesis methods . Another method includes the hetero-Diels–Alder reaction of 3-(trifluoroacetyl)chromones with cyclic enol ethers, leading to the formation of 3-aroyl-2-(trifluoromethyl)pyridines with high stereoselectivity . Additionally, the Suzuki–Miyaura reaction has been employed for the regioselective synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines, demonstrating the influence of electronic factors on the reaction's site-selectivity .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, X-ray diffraction analysis has been used to determine the structure of endo-cycloadducts resulting from the synthesis of 3-aroyl-2-(trifluoromethyl)pyridines . Furthermore, the crystal structure of a related compound, 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride, was determined at low temperatures, revealing the presence of specific hydrogen bonding patterns .
Chemical Reactions Analysis
The reactivity of 3-chloro-2-(trifluoromethyl)pyridine and its derivatives has been explored in various chemical reactions. For example, 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile has been used as a building block for the synthesis of trifluoromethylated N-heterocycles . The principles of synthesis reactions for 2-chloro-3-(trifluoromethyl)pyridine have been analyzed, highlighting the influence of substituents on the pyridine ring and the feasibility of side-chain chlorination .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-6-(trifluoromethyl)pyridine have been characterized using FT-IR, 1H, and 13C NMR spectroscopy. Computational methods such as HF and DFT have been employed to predict molecular structural parameters, vibrational frequencies, and NMR chemical shifts, which were then compared with experimental data. Theoretical calculations also provided insights into the compound's Mulliken charges, molecular electrostatic potential, natural bond orbital, and thermodynamic properties .
Scientific Research Applications
Agrochemicals
- Field : Agrochemical Industry
- Application : Trifluoromethylpyridine (TFMP) derivatives, including 3-Chloro-2-(trifluoromethyl)pyridine, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceuticals
- Field : Pharmaceutical Industry
- Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval .
- Results : Many candidates are currently undergoing clinical trials .
Veterinary Products
- Field : Veterinary Medicine
- Application : Two veterinary products containing the TFMP moiety have been granted market approval .
- Results : The results or outcomes were not detailed in the sources .
Synthesis of Metal-Organic Frameworks (MOFs)
- Field : Material Science
- Application : 3-Chloro-2-(trifluoromethyl)pyridine is used in the synthesis of metal-organic frameworks (MOFs) .
- Methods : The specific methods of application or experimental procedures were not detailed in the sources .
- Results : The results or outcomes were not detailed in the sources .
Synthesis of Methiodide Salts
- Field : Organic Chemistry
- Application : 3-Chloro-2-(trifluoromethyl)pyridine is used in the synthesis of methiodide salts .
- Methods : The specific methods of application or experimental procedures were not detailed in the sources .
- Results : The results or outcomes were not detailed in the sources .
Synthesis of Aminopyridines
- Field : Organic Chemistry
- Application : 3-Chloro-2-(trifluoromethyl)pyridine can be used in the preparation of aminopyridines via amination reactions .
- Methods : The specific methods of application or experimental procedures were not detailed in the sources .
- Results : The results or outcomes were not detailed in the sources .
Catalytic Ligand for Aerobic Oxidative Coupling
- Field : Organic Chemistry
- Application : 3-Chloro-2-(trifluoromethyl)pyridine can act as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .
- Methods : The specific methods of application or experimental procedures were not detailed in the sources .
- Results : The results or outcomes were not detailed in the sources .
Production of Chlorfenapyr
- Field : Agrochemical Industry
- Application : 3-Chloro-2-(trifluoromethyl)pyridine can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity .
- Methods : The specific methods of application or experimental procedures were not detailed in the sources .
- Results : The results or outcomes were not detailed in the sources .
Preparation of Trifluoromethylpyridyllithiums
- Field : Organic Chemistry
- Application : 3-Chloro-2-(trifluoromethyl)pyridine can be used in the preparation of trifluoromethylpyridyllithiums via metalation reactions .
- Methods : The specific methods of application or experimental procedures were not detailed in the sources .
- Results : The results or outcomes were not detailed in the sources .
Synthesis of Fluorinated Organic Chemicals
- Field : Organic Chemistry
- Application : 3-Chloro-2-(trifluoromethyl)pyridine can be used in the synthesis of fluorinated organic chemicals .
- Methods : The specific methods of application or experimental procedures were not detailed in the sources .
- Results : The results or outcomes were not detailed in the sources .
Control of Cyanobacteria in Water
- Field : Environmental Science
- Application : 3-Chloro-2-(trifluoromethyl)pyridine can be used to control cyanobacteria in water .
- Methods : The specific methods of application or experimental procedures were not detailed in the sources .
- Results : The results or outcomes were not detailed in the sources .
Safety And Hazards
Future Directions
The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The global 2-Chloro-3-(trifluoromethyl)pyridine market size in terms of revenue is projected to reach 19.75 Million USD by 2029 from 15.67 Million USD in 2023, with a CAGR 3.93% during 2023-2029 .
properties
IUPAC Name |
3-chloro-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOSVNBGIKAARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603656 | |
Record name | 3-Chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(trifluoromethyl)pyridine | |
CAS RN |
749875-32-9 | |
Record name | 3-Chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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